Pseudouridine-O18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

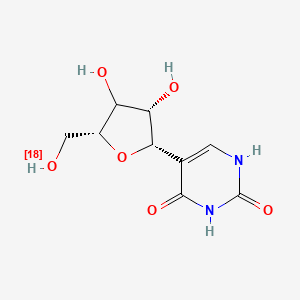

Molecular Formula |

C9H12N2O6 |

|---|---|

Molecular Weight |

246.20 g/mol |

IUPAC Name |

5-[(2S,3S,5R)-3,4-dihydroxy-5-((18O)oxidanylmethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5?,6+,7+/m1/s1/i12+2 |

InChI Key |

PTJWIQPHWPFNBW-YGIQHNHNSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@H](C([C@H](O2)C[18OH])O)O |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Harnessing Pseudouridine-¹⁸O for Precise Quantitative Analysis of RNA Modification

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of post-transcriptional modifications is a pivotal area of RNA research, with pseudouridylation—the isomerization of uridine to pseudouridine (Ψ)—being the most abundant RNA modification.[1][2] Pseudouridine is known to play a critical role in fine-tuning and stabilizing the structure of non-coding RNAs like rRNA and tRNA, thereby supporting their functions in ribosome assembly, mRNA decoding, and translation.[1] However, a significant analytical challenge in pseudouridine research is its "mass-silent" nature; it is an isomer of uridine and possesses the same molecular weight, rendering it indistinguishable by standard mass spectrometry.[3][4][5] This guide details the purpose and application of ¹⁸O-labeled pseudouridine (Pseudouridine-¹⁸O) as a powerful tool to overcome this challenge, enabling precise and absolute quantification of pseudouridine in RNA samples.

The Core Purpose of Pseudouridine-¹⁸O in RNA Research

The primary application of Pseudouridine-¹⁸O is as a stable isotope-labeled internal standard (SILIS) for quantitative mass spectrometry.[1][6] This technique, known as isotope dilution mass spectrometry, is the gold standard for absolute quantification of molecules in complex biological samples.[7]

The core principle involves introducing a known quantity of "heavy" Pseudouridine-¹⁸O into a biological sample containing an unknown quantity of "light" (naturally occurring ¹⁶O) pseudouridine. Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it co-purifies and co-elutes during liquid chromatography, and it exhibits the same ionization efficiency in the mass spectrometer.[1][6] The key difference is its mass, which allows the mass spectrometer to distinguish between the endogenous pseudouridine and the added standard. By comparing the signal intensities of the two species, researchers can accurately calculate the absolute amount of pseudouridine present in the original RNA sample.[6]

This method corrects for sample loss during preparation and for variations in instrument response, providing a level of accuracy that is difficult to achieve with other methods.[1][6]

Quantitative Data Presentation

The utility of Pseudouridine-¹⁸O in quantitative mass spectrometry is predicated on the predictable mass shift it introduces. The incorporation of a single ¹⁸O atom in place of a ¹⁶O atom results in a mass increase of approximately 2 Daltons. This mass difference is readily resolved by modern mass spectrometers.

| Parameter | Endogenous Pseudouridine (¹⁶O) | Pseudouridine-¹⁸O Standard | Mass Shift (Δm/z) |

| Isotopic Composition | Contains naturally abundant oxygen (predominantly ¹⁶O) | Enriched with the stable isotope ¹⁸O at a specific position | N/A |

| Monoisotopic Mass | ~244.090 g/mol | ~246.094 g/mol (for one ¹⁸O) | +2.004 Da |

| Mass Spectrometry Signal | "Light" peak at m/z corresponding to the endogenous molecule | "Heavy" peak at m/z + 2.004 | The separation between the "light" and "heavy" peaks |

Note: The exact mass will depend on the specific location and number of ¹⁸O labels in the molecule.

Experimental Protocols

The following is a generalized methodology for the absolute quantification of pseudouridine in RNA using a Pseudouridine-¹⁸O internal standard.

Materials and Reagents

-

RNA Sample: Isolated total RNA, mRNA, or a specific non-coding RNA from cells or tissues.

-

Pseudouridine-¹⁸O Standard: High-purity, accurately quantified stock solution.

-

Enzymes for RNA Digestion: Nuclease P1, followed by a phosphatase (e.g., bacterial alkaline phosphatase or calf intestinal phosphatase).

-

Buffers: Ammonium acetate or ammonium bicarbonate buffers for digestion.

-

Solvents: HPLC-grade acetonitrile and water with formic acid for liquid chromatography.

-

Equipment:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Centrifugal evaporator.

-

Standard laboratory equipment for RNA handling.

-

Experimental Workflow

-

RNA Isolation and Quantification: Isolate the RNA of interest from the biological source using a standard protocol (e.g., Trizol extraction followed by column purification). Accurately quantify the total amount of RNA using a spectrophotometer or fluorometer.

-

Spiking with Internal Standard: Add a precise, known amount of the Pseudouridine-¹⁸O stock solution to the RNA sample. The amount of the standard added should be in a similar range to the expected amount of endogenous pseudouridine to ensure accurate quantification.

-

Enzymatic Digestion to Nucleosides: a. In a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3), add Nuclease P1 to the RNA sample. Incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides. b. Adjust the pH to ~8.0 by adding a buffer such as ammonium bicarbonate. c. Add a phosphatase to the reaction mixture and incubate at 37°C for an additional 2-4 hours to dephosphorylate the mononucleotides into individual nucleosides.

-

Sample Cleanup (Optional but Recommended): To remove enzymes and other high molecular weight contaminants, a filtration step using a molecular weight cutoff filter (e.g., 3 kDa) can be performed.

-

LC-MS/MS Analysis: a. Inject the digested nucleoside mixture onto a reverse-phase liquid chromatography column (e.g., a C18 column). b. Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the endogenous ("light") and the ¹⁸O-labeled ("heavy") pseudouridine should be monitored.

-

Data Analysis and Quantification: a. Integrate the peak areas for the "light" (endogenous) and "heavy" (Pseudouridine-¹⁸O) pseudouridine from the chromatograms. b. Calculate the ratio of the peak area of the endogenous pseudouridine to the peak area of the internal standard. c. Using a calibration curve or by direct comparison to the known amount of the spiked-in standard, calculate the absolute quantity of pseudouridine in the original RNA sample.

Visualizations

Logical Workflow for Quantitative Analysis

Caption: Workflow for the absolute quantification of pseudouridine using an ¹⁸O-labeled internal standard.

Principle of Mass-Based Discrimination

Caption: Mass spectrometry distinguishes endogenous ("light") from ¹⁸O-labeled ("heavy") pseudouridine.

References

- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Untraced Potential: Exploring the Biological Significance of O18-Labeled Pseudouridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridine (Ψ), an isomer of the nucleoside uridine, stands as the most abundant post-transcriptional modification in RNA.[1][2][3] Its presence is critical for the structure and function of non-coding RNAs, such as ribosomal RNA (rRNA) and transfer RNA (tRNA), where it contributes to the stability, folding, and interaction of these molecules.[2][3] The enzymatic conversion of uridine to pseudouridine is a "mass-silent" modification, meaning it does not change the mass of the nucleoside, presenting a significant challenge for its direct detection and quantification.[4][5][6] To overcome this, researchers have increasingly turned to stable isotope labeling, a powerful technique for tracing molecules in biological systems. This guide explores the biological significance and potential applications of O18-labeled pseudouridine, a tool that holds promise for unraveling the intricate roles of this ubiquitous RNA modification.

While the direct experimental application of O18-labeled pseudouridine is an emerging area with limited specific literature, we can infer its potential significance and methodologies from established techniques in RNA isotopic labeling and pseudouridine analysis. This guide will synthesize this information to provide a forward-looking perspective for researchers in the field.

The Power of Isotopic Labeling in RNA Research

Stable isotope labeling, particularly with heavy oxygen (¹⁸O), has proven to be a valuable method for the quantitative analysis and imaging of RNA.[7][8] The general approach involves the incorporation of ¹⁸O into the phosphate backbone of RNA during its synthesis, which allows for differentiation from unlabeled RNA species by mass spectrometry.[7][8] This technique has been successfully used to determine the blood concentration of RNA after administration to mice and to visualize RNA localization within cells.[7]

Another powerful isotopic labeling strategy for studying pseudouridylation involves the use of deuterium (D). By labeling uridine with deuterium, the subsequent enzymatic isomerization to pseudouridine results in a detectable mass shift, enabling its identification and quantification by mass spectrometry.[5][6] This method has been instrumental in the comprehensive analysis of post-transcriptional modifications in human ribosomal RNAs.[5][6]

O18-Labeled Pseudouridine: A Tool for Tracing and Quantification

O18-labeled pseudouridine is commercially available as a stable isotope-labeled compound for research purposes.[1] Its primary utility lies in its potential as a tracer to monitor the metabolic fate and incorporation of pseudouridine into RNA molecules. By introducing O18-labeled pseudouridine into cellular systems, researchers can track its journey from uptake to its final destination within specific RNA sequences.

Potential Applications in Biological Research:

-

Metabolic Fate and Stability: Tracing the incorporation and turnover of O18-labeled pseudouridine can provide insights into the dynamics of RNA modification and degradation pathways.

-

Quantification by Mass Spectrometry: The mass difference introduced by the ¹⁸O isotope allows for precise quantification of pseudouridine-containing RNA fragments using mass spectrometry-based approaches.[9]

-

Elucidating Enzyme Mechanisms: O18-labeling can be a tool to study the reaction mechanisms of pseudouridine synthases, the enzymes responsible for the isomerization of uridine.

Experimental Protocols: A Framework for Investigation

While specific, published protocols for the use of O18-labeled pseudouridine are not yet widely available, we can outline a general experimental framework based on established methodologies for isotopic labeling and RNA analysis.

General Workflow for Tracing O18-Labeled Pseudouridine

The following diagram illustrates a potential experimental workflow for studying the incorporation of O18-labeled pseudouridine into cellular RNA.

Detailed Methodological Steps:

-

Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Introduce O18-labeled pseudouridine into the culture medium at a predetermined concentration.

-

Incubate the cells for a specific period to allow for the uptake and incorporation of the labeled nucleoside into newly synthesized RNA.

-

-

RNA Extraction and Purification:

-

Harvest the cells and perform total RNA extraction using a standard protocol (e.g., TRIzol reagent or column-based kits).

-

Ensure the purity and integrity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

-

Enzymatic Digestion of RNA:

-

Digest the purified RNA into smaller fragments using a site-specific RNase, such as RNase T1, which cleaves after guanosine residues. This step is crucial for subsequent mass spectrometry analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the digested RNA fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect fragments containing the O18-labeled pseudouridine based on their specific mass-to-charge ratio.

-

-

Data Analysis and Quantification:

-

Identify and sequence the RNA fragments containing the ¹⁸O label.

-

Quantify the abundance of these fragments to determine the extent of pseudouridine incorporation at specific sites.

-

Quantitative Data Presentation

The quantitative data obtained from mass spectrometry experiments can be summarized in tables to facilitate comparison and interpretation.

| RNA Fragment Sequence | Unlabeled Mass (Da) | Labeled Mass (Da) | Fold Incorporation |

| AGCΨ AG | 1234.5 | 1236.5 | 2.5 |

| UCGΨ C | 987.6 | 989.6 | 1.8 |

| ... | ... | ... | ... |

Table 1: Example of quantitative data presentation for O18-labeled pseudouridine incorporation.

Signaling Pathways and Logical Relationships

The regulation of pseudouridylation is complex, involving a family of enzymes known as pseudouridine synthases (PUS). These enzymes can be either stand-alone proteins or part of larger ribonucleoprotein complexes (RNPs).

Conclusion and Future Directions

The use of O18-labeled pseudouridine represents a promising frontier in RNA biology. While the field is still in its nascent stages, the potential for this tool to provide unprecedented insights into the dynamics and functional roles of pseudouridylation is immense. Future research leveraging this technology will likely focus on:

-

Dynamic Profiling: Mapping the changes in pseudouridylation across different cellular states, such as development, disease, and in response to external stimuli.

-

Therapeutic Development: Understanding the role of pseudouridylation in disease could open new avenues for the development of RNA-based therapeutics. The stability conferred by pseudouridine is already a key feature in the design of mRNA vaccines.

-

Mechanism of Action: Further elucidating the precise molecular mechanisms by which pseudouridine influences RNA function and gene expression.

As analytical techniques continue to advance, the application of O18-labeled pseudouridine and other isotopic labeling strategies will undoubtedly play a pivotal role in shaping our understanding of the "fifth nucleoside" and its profound impact on biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bohrium.com [bohrium.com]

- 5. Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of ribonucleic acids using 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on Pseudouridine-¹⁸O Incorporation into RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles and methodologies for the incorporation of ¹⁸O-labeled pseudouridine (¹⁸O-Ψ) into RNA. While direct foundational studies detailing a complete workflow for the synthesis and incorporation of ¹⁸O-ΨTP are not extensively documented in publicly available literature, this guide outlines a scientifically grounded, proposed pathway based on established chemo-enzymatic techniques for other isotopically labeled nucleotides. The protocols and data presented herein are synthesized from foundational research in RNA modification, enzymology, and mass spectrometry to serve as a practical resource for researchers aiming to utilize ¹⁸O-Ψ as a tracer for RNA metabolism, structure, and dynamics studies.

Introduction to Pseudouridine and Isotopic Labeling

Pseudouridine (Ψ), an isomer of uridine, is the most abundant post-transcriptional modification in RNA.[1] Formed by the enzymatic isomerization of uridine residues within an RNA molecule, pseudouridine introduces a C-C glycosidic bond instead of the canonical N-C bond, which provides an additional hydrogen bond donor and enhances the structural stability of RNA.[1][2] The use of stable isotopes, such as Oxygen-18 (¹⁸O), to label nucleosides offers a powerful, non-radioactive method for tracking the fate of RNA molecules in complex biological systems. Mass spectrometry can readily distinguish the ¹⁸O-labeled RNA from its unlabeled counterparts, enabling precise quantification and kinetic analysis.

Proposed Synthesis of ¹⁸O-Labeled Pseudouridine-5'-Triphosphate (¹⁸O-ΨTP)

The cornerstone of this methodology is the availability of ¹⁸O-ΨTP. The following is a proposed multi-step chemo-enzymatic synthesis protocol based on analogous methods for preparing isotopically labeled nucleoside triphosphates.

Experimental Protocol: Synthesis of ¹⁸O-ΨTP

Step 2.1: Synthesis of [¹⁸O]-Uracil The synthesis of ¹⁸O-labeled uracil can be approached through established organic synthesis routes, substituting a key reagent with its ¹⁸O variant. One common method is the condensation of malic acid and urea.[3] To introduce the label, [¹⁸O]-urea would be required as a starting material.

-

Reaction Setup: Combine malic acid with [¹⁸O]-urea in fuming sulfuric acid.

-

Condensation: Heat the reaction mixture to drive the condensation and cyclization reaction, which forms the uracil ring.

-

Purification: Neutralize the reaction mixture and purify the resulting [¹⁸O]-uracil product using recrystallization or column chromatography.

Step 2.2: Enzymatic Conversion to [¹⁸O]-Uridine Monophosphate (¹⁸O-UMP) This step utilizes enzymes of the nucleotide salvage pathway to attach the labeled base to a ribose-phosphate moiety.

-

Reaction Mixture: Prepare a reaction buffer containing:

-

[¹⁸O]-Uracil

-

Phosphoribosyl pyrophosphate (PRPP)

-

Uracil phosphoribosyltransferase (UPRTase)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 8.0)

-

-

Incubation: Incubate the reaction at 37°C, allowing the UPRTase to catalyze the formation of ¹⁸O-Uridine Monophosphate (¹⁸O-UMP).

-

Enzyme Inactivation & Purification: Stop the reaction by heating and purify the ¹⁸O-UMP product using anion-exchange chromatography.

Step 2.3: Chemical Isomerization to [¹⁸O]-Pseudouridine Monophosphate (¹⁸O-ΨMP) Direct chemical isomerization of uridine to pseudouridine is a challenging process. Most pseudouridine formation occurs enzymatically on an existing RNA strand. However, for the purpose of creating a building block for in vitro transcription, a direct chemical conversion would be necessary. This remains a significant hurdle, as the C-C glycosidic bond formation is complex. Foundational methods primarily describe the reverse: the enzymatic cleavage of the C-C bond. A plausible, though technically demanding, approach would involve protecting the ribose and uracil moieties and using organometallic chemistry to facilitate the rearrangement from the N1 to the C5 position.

Step 2.4: Enzymatic Phosphorylation to ¹⁸O-ΨTP The final step involves the enzymatic conversion of the monophosphate to the triphosphate form, making it a substrate for RNA polymerases.

-

Reaction Mixture: Prepare a buffered solution containing:

-

[¹⁸O]-Pseudouridine Monophosphate (¹⁸O-ΨMP)

-

Adenosine-5'-triphosphate (ATP) as a phosphate donor (in excess)

-

Uridylate/Cytidylate Kinase (to convert ¹⁸O-ΨMP to ¹⁸O-ΨDP)

-

Nucleoside Diphosphate Kinase (to convert ¹⁸O-ΨDP to ¹⁸O-ΨTP)

-

ATP regeneration system (e.g., creatine kinase and phosphocreatine)

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

-

Incubation: Incubate the reaction at 37°C for several hours.

-

Purification: Purify the final ¹⁸O-ΨTP product using high-performance liquid chromatography (HPLC) or anion-exchange chromatography.

Incorporation of ¹⁸O-ΨTP into RNA via In Vitro Transcription

Once synthesized, ¹⁸O-ΨTP can be incorporated into RNA transcripts using standard in vitro transcription (IVT) protocols, typically employing T7, T3, or SP6 RNA polymerase. These enzymes are known to accept a wide variety of modified nucleotides.

Experimental Protocol: In Vitro Transcription

-

Template DNA: A linear DNA template containing a T7 promoter upstream of the sequence of interest is required. This can be a linearized plasmid or a PCR product.

-

Reaction Assembly: Assemble the reaction at room temperature in nuclease-free tubes and water. For a typical 20 µL reaction:

-

Nuclease-Free Water: to 20 µL

-

5x Transcription Buffer: 4 µL (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine)

-

100 mM DTT: 2 µL

-

ATP (100 mM): 2 µL

-

GTP (100 mM): 2 µL

-

CTP (100 mM): 2 µL

-

¹⁸O-ΨTP (100 mM): 2 µL (Completely replaces UTP)

-

Linear DNA Template: 1 µg

-

RNase Inhibitor: 20 units

-

T7 RNA Polymerase: 50 units

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours. For long transcripts, this time can be extended.

-

DNase Treatment: Add DNase I (RNase-free) and incubate for another 15 minutes at 37°C to remove the DNA template.

-

RNA Purification: Purify the resulting ¹⁸O-Ψ-containing RNA using a column-based purification kit, lithium chloride precipitation, or phenol-chloroform extraction followed by ethanol precipitation.

-

Quality Control: Assess the RNA integrity and concentration using a denaturing agarose gel, UV spectrophotometry (A260), or a bioanalyzer.

Analysis and Quantification by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying nucleoside modifications. Because pseudouridine is an isomer of uridine, it is "mass-silent," meaning it has the same molecular weight. However, the ¹⁸O label introduces a predictable mass shift (+2 Da for each ¹⁸O atom) that allows for unambiguous detection.

Experimental Protocol: LC-MS/MS Analysis

-

RNA Digestion: Completely digest the purified ¹⁸O-Ψ-RNA into its constituent nucleosides.

-

Prepare a reaction with 1-5 µg of RNA.

-

Add Nuclease P1 and incubate at 37°C for 2 hours.

-

Add Bacterial Alkaline Phosphatase (BAP) and continue incubation at 37°C for 1 hour to dephosphorylate the nucleosides.

-

-

LC Separation: Inject the digested sample onto a reverse-phase HPLC column (e.g., a C18 column) to separate the nucleosides.

-

MS Detection: Analyze the eluate using an electrospray ionization (ESI) mass spectrometer.

-

Quantification: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode.

-

Monitor the mass-to-charge ratio (m/z) for unlabeled pseudouridine (Ψ).

-

Simultaneously monitor the m/z for ¹⁸O-labeled pseudouridine (¹⁸O-Ψ), which will be shifted by +2 Da (assuming one ¹⁸O atom per molecule).

-

The relative abundance of the ion currents for the labeled and unlabeled species can be used to determine the efficiency of incorporation.

-

Quantitative Data Presentation

Accurate quantification is essential for interpreting experimental results. The table below provides a template for presenting data on the incorporation efficiency of modified nucleotides, based on typical results seen for other pseudouridine analogs. Researchers performing ¹⁸O-Ψ incorporation would aim to collect similar data.

| RNA Transcript | Target Modification | NTP Mix | Incorporation Efficiency (%) | Yield (µg/20µL rxn) | Reference |

| Luciferase mRNA | Pseudouridine (Ψ) | ATP, CTP, GTP, ΨTP | >99% | ~80-100 | [4] |

| GFP mRNA | N1-methyl-Ψ | ATP, CTP, GTP, m1ΨTP | >99% | ~70-90 | N/A |

| Hypothetical | ¹⁸O-Pseudouridine | ATP, CTP, GTP, ¹⁸O-ΨTP | Expected >95% | Expected ~70-100 | N/A |

| Control (Unmodified) | Uridine (U) | ATP, CTP, GTP, UTP | 100% (by definition) | ~100-120 | [4] |

Table 1: Representative Quantitative Data for Modified Nucleotide Incorporation during In Vitro Transcription. The data for ¹⁸O-Pseudouridine is hypothetical and represents an expected outcome based on the high incorporation efficiency of similar analogs.

Mass Spectrometry Detection Principle

The detection of ¹⁸O-Ψ relies on the mass difference between the natural isotope (¹⁶O) and the heavy isotope (¹⁸O). This mass shift provides a clear and unambiguous signature in the mass spectrum.

Stability and Applications

A critical consideration for any isotopic labeling study is the stability of the label under physiological conditions. One study demonstrated that ¹⁸O labels incorporated into the phosphate backbone of RNA were stable at 37°C in buffers with pH ranging from 3 to 8.5 for at least 28 days.[5] While the stability of an ¹⁸O label within the uracil base of pseudouridine has not been specifically reported, the C-C glycosidic bond of pseudouridine is known to be more stable than the C-N bond of uridine, suggesting the label would be robust.[6]

The ability to synthesize and track ¹⁸O-Ψ-labeled RNA opens up numerous applications in basic research and drug development, including:

-

RNA Metabolism and Turnover: Precisely measuring the degradation rates of specific mRNA transcripts in cells.

-

Drug Delivery: Quantifying the delivery efficiency and biodistribution of therapeutic mRNA or siRNA.

-

RNA-Protein Interactions: Using ¹⁸O-Ψ as a tracer in pull-down assays to study the dynamics of RNA-binding proteins.

-

Structural Biology: Serving as a specific probe in NMR or crystallographic studies of RNA structure.

References

- 1. Pseudouridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Uracil - Wikipedia [en.wikipedia.org]

- 4. Transcriptome-wide dynamics of RNA pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA-guided isomerization of uridine to pseudouridine—pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Pseudouridine-O18 as an RNA Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation and application of ¹⁸O-labeled pseudouridine (Pseudouridine-¹⁸O) as a stable isotope tracer for studying RNA metabolism and dynamics. While the direct use of Pseudouridine-¹⁸O as an RNA tracer is an emerging area of research, this document synthesizes established methodologies for isotopic labeling of RNA precursors and advanced mass spectrometry techniques to propose a robust framework for its application. We detail plausible synthetic routes for Pseudouridine-¹⁸O, comprehensive protocols for its metabolic incorporation into cellular RNA, and the subsequent analysis by mass spectrometry. Furthermore, this guide presents quantitative data in structured tables and visualizes experimental workflows and conceptual frameworks using Graphviz diagrams to facilitate understanding and implementation by researchers in drug development and RNA biology.

Introduction

Pseudouridine (Ψ), an isomer of uridine, is the most abundant modified nucleoside in non-coding RNAs and has been shown to play critical roles in RNA structure, function, and stability. The ability to trace the incorporation, trafficking, and turnover of pseudouridine in cellular RNA is of significant interest for understanding RNA metabolism in both normal physiological and disease states, as well as for the development of RNA-based therapeutics. Stable isotope labeling, particularly with heavy oxygen (¹⁸O), offers a powerful non-radioactive method for tracing biomolecules. This guide focuses on the potential of Pseudouridine-¹⁸O as a specific tracer for pseudouridine-containing RNA.

While methods for general ¹⁸O labeling of RNA, primarily in the phosphate backbone, have been described for quantitative mass spectrometry analysis, the specific use of ¹⁸O-labeled pseudouridine as a metabolic precursor is a novel approach. This guide outlines a proposed methodology based on analogous stable isotope labeling studies, particularly those involving deuterium-labeled uridine for the detection of pseudouridylation.

Synthesis of Pseudouridine-¹⁸O

The synthesis of Pseudouridine-¹⁸O is a critical first step for its use as an RNA tracer. While a definitive, published protocol for the direct synthesis of Pseudouridine-¹⁸O is not widely available, a plausible chemo-enzymatic approach can be proposed based on established methods for nucleoside synthesis and isotope labeling.

One potential route involves the enzymatic synthesis of pseudouridine monophosphate (ΨMP) from uracil and ribose-5-phosphate, followed by dephosphorylation. The incorporation of ¹⁸O could be achieved by utilizing ¹⁸O-labeled starting materials or through an exchange reaction catalyzed by a specific enzyme in the presence of H₂¹⁸O.

A more direct, though potentially more complex, chemical synthesis could also be explored, adapting established routes for pseudouridine synthesis to incorporate an ¹⁸O label at a specific position on the uracil base or the ribose sugar. For the purpose of tracing, labeling the uracil base would be most informative for tracking the fate of the pseudouridine moiety itself.

Experimental Protocols

The following protocols are adapted from established methods for metabolic labeling of RNA with stable isotopes and provide a framework for using Pseudouridine-¹⁸O as an RNA tracer.

Metabolic Labeling of Cellular RNA with Pseudouridine-¹⁸O

This protocol is based on the methodology for in vivo deuterium labeling of uridines for the direct determination of pseudouridine in RNA.

Objective: To incorporate Pseudouridine-¹⁸O into the RNA of cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pseudouridine-¹⁸O (commercially available or synthesized)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)

-

Nuclease-free water

Procedure:

-

Cell Culture: Culture the chosen mammalian cell line to ~70-80% confluency in a standard culture dish.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing Pseudouridine-¹⁸O. The optimal concentration should be determined empirically but can start in the range of 10-100 µM.

-

Metabolic Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the Pseudouridine-¹⁸O containing medium to the cells.

-

Incubate the cells for a desired period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and incorporation of the labeled pseudouridine into newly synthesized RNA. The incubation time will depend on the specific research question and the turnover rate of the RNA species of interest.

-

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the culture dish according to the protocol of the chosen RNA extraction kit.

-

-

RNA Isolation:

-

Extract total RNA from the cell lysate following the manufacturer's instructions for the RNA extraction kit.

-

Elute the RNA in nuclease-free water.

-

-

RNA Quantification and Quality Control:

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Assess the integrity of the RNA using gel electrophoresis or a bioanalyzer.

-

Digestion of Labeled RNA for Mass Spectrometry Analysis

Objective: To digest the ¹⁸O-labeled RNA into smaller fragments or individual nucleosides for analysis by mass spectrometry.

Materials:

-

Total RNA containing Pseudouridine-¹⁸O

-

RNase T1 or other suitable endonucleases

-

Nuclease-free water

-

Ammonium acetate buffer

Procedure:

-

Enzymatic Digestion:

-

In a nuclease-free tube, combine approximately 1-5 µg of the labeled total RNA with the appropriate buffer and RNase T1.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Sample Cleanup:

-

Purify the resulting RNA fragments using a suitable cleanup kit or by ethanol precipitation to remove the enzyme and buffer salts.

-

Resuspend the cleaned-up fragments in nuclease-free water.

-

Data Presentation: Quantitative Analysis

The primary method for detecting and quantifying the incorporation of Pseudouridine-¹⁸O into RNA is high-resolution mass spectrometry. The mass shift introduced by the ¹⁸O isotope allows for the differentiation between labeled and unlabeled RNA fragments.

Table 1: Expected Mass Shifts for Pseudouridine-¹⁸O Labeled RNA Fragments

| RNA Fragment | Unlabeled Mass (Da) | Labeled Mass (Da) (1 ¹⁸O) | Mass Shift (Da) |

| Pseudouridine (Ψ) | 244.20 | 246.20 | +2.00 |

| UΨCG | 1253.77 | 1255.77 | +2.00 |

| GΨAUC | 1577.94 | 1579.94 | +2.00 |

Mandatory Visualization: Experimental Workflow and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and conceptual relationships in the investigation of Pseudouridine-¹⁸O as an RNA tracer.

The Fifth Nucleoside: A Technical Guide to the Discovery, Synthesis, and Application of Isotopically Labeled Pseudouridine (Ψ-O18)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pseudouridine (Ψ), a C-glycoside isomer of uridine, stands as the most abundant post-transcriptional modification in RNA. First identified in 1951, its profound impact on RNA stability, function, and immunogenicity has only recently been fully appreciated, culminating in its critical role in the development of mRNA-based therapeutics and the award of the 2023 Nobel Prize in Physiology or Medicine to Katalin Karikó and Drew Weissman for their foundational work. This technical guide provides a comprehensive overview of the discovery of pseudouridine, modern synthetic approaches with a focus on isotopic labeling for research applications, and its utility in scientific inquiry. We present detailed methodologies for the synthesis of ¹⁸O-labeled pseudouridine (Ψ-¹⁸O), a valuable tool for quantitative mass spectrometry-based analysis, and summarize the quantitative impact of pseudouridylation on RNA biology.

Discovery and Significance

In 1951, a novel nucleoside, distinct from the canonical four, was isolated from RNA hydrolysates.[1] This "fifth nucleoside" was later identified as 5-ribosyl uracil and named pseudouridine (Ψ).[1] For decades, its function was considered to be primarily structural, contributing to the stability of non-coding RNAs like tRNA and rRNA.

A paradigm shift occurred in the early 2000s with the pioneering research of Katalin Karikó and Drew Weissman. Their work demonstrated that the incorporation of pseudouridine into in vitro transcribed mRNA significantly dampened the innate immune response that typically recognized synthetic RNA as foreign.[2][3] Furthermore, they discovered that this modification enhanced the translational capacity and stability of the mRNA.[2][3] These discoveries were instrumental in overcoming major hurdles in mRNA vaccine development, leading to the rapid creation of highly effective COVID-19 vaccines.[2][3]

Synthesis of Pseudouridine and ¹⁸O-Labeling

The synthesis of pseudouridine can be achieved through both chemical and enzymatic methods. Early attempts at prebiotic synthesis were largely unsuccessful, highlighting the crucial role of biological enzymes, known as pseudouridine synthases (PUS), which catalyze the isomerization of uridine residues within an RNA molecule.

For research purposes, particularly for quantitative analysis, the synthesis of isotopically labeled pseudouridine is essential. As pseudouridine is a "mass-silent" modification (isomeric with uridine), stable isotope labeling allows for its differentiation and quantification using mass spectrometry. While various isotopes like deuterium (²H), ¹³C, and ¹⁵N have been employed, ¹⁸O-labeling offers a distinct mass shift for clear identification.

Plausible Chemo-Enzymatic Synthesis of Pseudouridine-¹⁸O

Experimental Protocol: Chemo-Enzymatic Synthesis of Pseudouridine-¹⁸O

Materials:

-

Uracil

-

Ribose-5-phosphate

-

Recombinant mutant Pseudouridine Monophosphate Glycosidase

-

H₂¹⁸O (95-98 atom % ¹⁸O)

-

Alkaline Phosphatase

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Quenching solution (e.g., 0.5 M HCl)

-

Neutralization solution (e.g., 0.5 M NaOH)

-

HPLC system with a suitable reverse-phase column

Procedure:

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine uracil and ribose-5-phosphate in the reaction buffer.

-

Add the mutant Pseudouridine Monophosphate Glycosidase.

-

Crucially, the reaction is carried out in the presence of a significant molar excess of H₂¹⁸O to ensure its incorporation.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 12-24 hours), allowing for the enzymatic conversion to ¹⁸O-labeled pseudouridine monophosphate (ΨMP-¹⁸O).

-

-

Reaction Quenching:

-

Stop the enzymatic reaction by adding the quenching solution.

-

-

Dephosphorylation:

-

Neutralize the reaction mixture with the neutralization solution.

-

Add Alkaline Phosphatase to the mixture to remove the phosphate group from ΨMP-¹⁸O.

-

Incubate at the appropriate temperature (e.g., 37°C) for 1-2 hours.

-

-

Purification:

-

Purify the resulting Pseudouridine-¹⁸O from the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Collect the fractions corresponding to the Pseudouridine-¹⁸O peak.

-

-

Verification:

-

Confirm the identity and isotopic enrichment of the final product using mass spectrometry.

-

Scientific Applications of Pseudouridine-¹⁸O

The primary application of Pseudouridine-¹⁸O lies in its use as an internal standard for the accurate quantification of pseudouridine in biological samples using mass spectrometry. The known concentration of the ¹⁸O-labeled standard allows for precise determination of the abundance of endogenous, unlabeled pseudouridine.

Key Research Areas:

-

Mapping Pseudouridylation Sites: Precisely identifying the locations of pseudouridine within different RNA molecules (mRNA, tRNA, rRNA, snRNA).

-

Studying the Dynamics of Pseudouridylation: Investigating how the levels of pseudouridylation at specific sites change in response to cellular stress, disease states, or developmental cues.

-

Understanding the Role of Pseudouridine Synthases: Determining the substrate specificity and activity of different PUS enzymes.

-

Drug Development: In the context of mRNA therapeutics, Pseudouridine-¹⁸O can be used to quantify the incorporation of pseudouridine into the final drug product, ensuring quality control and batch-to-batch consistency.

Quantitative Data on the Effects of Pseudouridylation

The incorporation of pseudouridine has measurable effects on the properties of RNA. The following tables summarize key quantitative findings from the literature. Note: This data is not specific to experiments utilizing ¹⁸O-labeled pseudouridine but is representative of the general impact of pseudouridylation.

| Parameter | Unmodified mRNA | Pseudouridine-Modified mRNA | Fold Change | Reference |

| In vitro Protein Expression (Luciferase Assay) | ||||

| Relative Light Units (RLU) | 1.0 (normalized) | ~8-10 | 8-10x increase | [2] |

| In vivo Protein Expression (Epo mRNA in mice) | ||||

| Serum Epo level (pg/ml) at 6h | ~100 | ~4000 | ~40x increase | [2] |

| Immunogenicity (TNF-α secretion by dendritic cells) | ||||

| TNF-α (pg/ml) | ~3000 | <100 | >30x decrease | [3] |

Table 1: Impact of Pseudouridine on mRNA Translation and Immunogenicity

| RNA Type | Site of Pseudouridylation | Stoichiometry (%) | Functional Implication | Reference |

| Human 28S rRNA | U4335 | >95% | Essential for ribosome structure and function | [4] |

| Human 18S rRNA | U1248 | ~70% | May regulate translation fidelity | [4] |

| Yeast U2 snRNA | U42 | >90% | Critical for pre-mRNA splicing | [5] |

Table 2: Stoichiometry of Pseudouridylation at Functionally Important Sites

Conclusion

The discovery of pseudouridine and the elucidation of its profound effects on RNA biology have opened new frontiers in molecular biology and medicine. Isotopically labeled pseudouridine, such as Pseudouridine-¹⁸O, is an indispensable tool for researchers seeking to unravel the complexities of the epitranscriptome. The methodologies and data presented in this guide provide a foundation for scientists and drug developers to leverage the power of pseudouridine in their research and therapeutic innovations. The "fifth nucleoside" continues to be a source of exciting discoveries, promising further advancements in our understanding of gene regulation and the development of next-generation RNA-based therapies.

References

- 1. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative RNA pseudouridine maps reveal multilayered translation control through plant rRNA, tRNA and mRNA pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regulation and Function of RNA Pseudouridylation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Enrichment of Pseudouridine-¹⁸O

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of ¹⁸O isotopic enrichment for the study of pseudouridine (Ψ), the most abundant modified nucleoside in non-coding RNAs. The stable isotope ¹⁸O serves as a powerful tool for tracing the metabolic fate, quantifying the abundance, and elucidating the functional roles of pseudouridylated RNA in various biological processes. This is particularly relevant in the context of RNA therapeutics and vaccine development, where pseudouridine modification is known to enhance stability and reduce immunogenicity.

Introduction to Pseudouridine and Isotopic Labeling

Pseudouridine, an isomer of uridine, is synthesized by the post-transcriptional isomerization of uridine residues in RNA.[1] This modification plays a crucial role in fine-tuning and stabilizing the structure of ribosomal RNA (rRNA) and transfer RNA (tRNA), thereby supporting their functions in ribosome assembly, mRNA decoding, and translation.[1] The incorporation of pseudouridine into mRNA has been shown to increase its biological stability and translational capacity, key features for the success of mRNA-based vaccines and therapeutics.

Isotopic labeling with heavy oxygen (¹⁸O) offers a robust method for the quantitative analysis of RNA and its modifications. By introducing a known mass shift, ¹⁸O-labeled molecules can be distinguished from their unlabeled counterparts using mass spectrometry, enabling precise quantification and metabolic tracking.

Methodologies for ¹⁸O Enrichment of Pseudouridine-Containing RNA

There are two primary strategies for enriching RNA with ¹⁸O to study pseudouridine: in vitro chemical synthesis and in vitro enzymatic labeling .

Solid-Phase Synthesis of ¹⁸O-Labeled RNA Containing Pseudouridine

This method allows for the site-specific incorporation of pseudouridine and uniform ¹⁸O-labeling of the phosphodiester backbone. The synthesis involves the use of pseudouridine phosphoramidites as building blocks in standard solid-phase RNA synthesis. The ¹⁸O isotopes are introduced during the oxidation step of the synthesis cycle using ¹⁸O-labeled water (H₂¹⁸O) as the oxygen donor. This results in the incorporation of a nonbridging ¹⁸O atom into each phosphate group of the synthesized RNA molecule.

Experimental Protocol: Solid-Phase Synthesis

-

Phosphoramidite Preparation: Obtain or synthesize 5'-DMT-2'-TBDMS-pseudouridine-3'-CE-phosphoramidite.

-

Automated RNA Synthesis: Perform solid-phase RNA synthesis on a DNA/RNA synthesizer using standard protocols.

-

¹⁸O-Labeling Step: In each synthesis cycle, use a solution of iodine in a mixture of pyridine, water, and H₂¹⁸O for the oxidation step. The ratio of H₂¹⁸O to H₂¹⁶O can be adjusted to achieve the desired level of enrichment.

-

Cleavage and Deprotection: Following synthesis, cleave the RNA from the solid support and remove protecting groups using standard reagents (e.g., AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine).

-

Purification: Purify the ¹⁸O-labeled, pseudouridine-containing RNA using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: Verify the incorporation of ¹⁸O and the integrity of the RNA product by mass spectrometry (e.g., LC-ESI-MS). The expected mass increase will be approximately 2 Da for each phosphodiester linkage.

Caption: Workflow for the solid-phase synthesis of ¹⁸O-labeled pseudouridine-containing RNA.

Enzymatic Labeling for Relative Quantification

This technique is used for the relative quantification of pseudouridylated RNA from different samples. It involves the enzymatic digestion of RNA in the presence of H₂¹⁸O. An endonuclease, such as RNase T1, cleaves the RNA and incorporates a single ¹⁸O atom from the "heavy" water into the 3'-phosphate of the resulting oligonucleotides.[1][2] By comparing the mass spectra of a "heavy" labeled sample with a "light" (¹⁶O) labeled control, the relative abundance of specific RNA fragments, including those containing pseudouridine, can be determined.

Experimental Protocol: Enzymatic Labeling

-

Sample Preparation: Isolate total RNA or the RNA fraction of interest from two samples to be compared (e.g., control vs. treated).

-

"Heavy" Labeling: Digest one RNA sample with RNase T1 in a buffer prepared with H₂¹⁸O.

-

"Light" Labeling: Digest the second RNA sample with RNase T1 in a buffer prepared with normal (H₂¹⁶O) water.

-

Sample Combination: Mix the "heavy" and "light" digested samples in a 1:1 ratio.

-

Mass Spectrometry Analysis: Analyze the combined sample using MALDI-MS or LC-ESI-MS.

-

Data Analysis: Compare the ion abundances of the "light" and "heavy" oligonucleotide peaks, which will be separated by 2 Da. The ratio of these peak intensities reflects the relative abundance of the specific RNA fragment in the two original samples.

Caption: Workflow for relative quantification of RNA using enzymatic ¹⁸O-labeling.

Data Presentation: Quantitative Analysis

The primary output of these experiments is quantitative data derived from mass spectrometry. This data can be used to assess labeling efficiency, determine absolute or relative abundance of pseudouridylated RNA, and measure kinetic parameters such as RNA turnover.

| Parameter | Method | Typical Value/Observation | Reference |

| Mass Shift per ¹⁸O | Mass Spectrometry | +2 Da per phosphate group | [1][2] |

| Quantification Accuracy | Enzymatic Labeling & MALDI-MS | Coefficient of variation < 15% | [1][2] |

| Linear Range | Isotope Ratio Mass Spectrometry | Linear increase in ¹⁸O/¹⁶O ratio with increasing concentration of ¹⁸O-labeled RNA | |

| Label Stability | LC-ESI-Q-Tof MS | Stable at pH 3-8.5 |

| Application | Measurement | Example Data | Reference |

| Relative Quantification | Peak intensity ratio of heavy/light fragments | 1:2 to >2:1 ratios can be accurately determined | [1][2] |

| Kinetic Studies | ¹⁸O/¹⁶O ratio over time | Can be used to determine blood concentration of ¹⁸O-labeled RNA after administration | |

| Cellular Localization | Isotope Microscopy | Observation of ¹⁸O-labeled RNA in cytoplasmic foci |

Functional Implications and Applications

The use of ¹⁸O-labeled pseudouridine-containing RNA allows researchers to investigate the functional consequences of this modification in a quantitative manner.

-

RNA Stability and Turnover: By introducing ¹⁸O-labeled pseudouridylated mRNA into cells, its decay rate can be monitored over time by measuring the decrease in the ¹⁸O/¹⁶O ratio. This allows for a direct assessment of how pseudouridylation affects mRNA half-life.

-

Translational Efficiency: While ¹⁸O labeling does not directly measure protein synthesis, it can be used in pulse-chase-type experiments to track the fate of a specific pool of mRNA and correlate its abundance with protein output.

-

Pharmacokinetics of RNA Therapeutics: For RNA-based drugs, ¹⁸O labeling provides a safe and effective way to study their distribution, metabolism, and excretion (ADME) in preclinical models.[3] The blood concentration of an ¹⁸O-labeled RNA therapeutic can be accurately determined using isotope ratio mass spectrometry.

Caption: Logical diagram of how pseudouridylation impacts mRNA fate.

Conclusion

The isotopic enrichment of pseudouridine-containing RNA with ¹⁸O is a versatile and powerful technique for researchers in molecular biology, drug development, and biotechnology. By providing a means for accurate quantification and tracing, ¹⁸O labeling facilitates a deeper understanding of the critical roles that pseudouridine plays in RNA function and opens new avenues for the development of next-generation RNA-based therapeutics.

References

An In-Depth Technical Guide to Investigating the In Vivo Stability of Pseudouridine-O18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridine (Ψ) is an isomer of the nucleoside uridine and the most abundant modified nucleoside in non-coding RNAs.[1] Its presence in rRNA and tRNA helps to fine-tune and stabilize regional structure, supporting functions in mRNA decoding, ribosome assembly, and translation.[1] The strategic replacement of uridine with pseudouridine in synthetic mRNA has been shown to enhance protein production and reduce innate immune responses, a critical advancement for mRNA-based vaccines and therapeutics.[2]

Core Principles: Inferred Metabolism and Isotope Tracking

The in-vivo fate of Pseudouridine-¹⁸O is presumed to follow the general metabolic pathways of endogenous pseudouridine. The ¹⁸O label serves as a tracer to differentiate the administered compound and its metabolites from the endogenous pool. The stability of the C-glycosidic bond in pseudouridine suggests that the ribose and uracil moieties will likely remain linked during initial metabolic processing.

Key metabolic events to consider include:

-

Phosphorylation: Conversion to pseudouridine monophosphate, diphosphate, and triphosphate.

-

Degradation: Catabolism of the uracil ring.

-

Excretion: Elimination of pseudouridine and its metabolites, primarily through urine.

The ¹⁸O label, if located on the ribose or the uracil base, can be tracked using mass spectrometry to elucidate the pharmacokinetic profile and metabolic fate of the molecule.

Experimental Protocols

A thorough investigation into the in-vivo stability of Pseudouridine-¹⁸O would involve a multi-step experimental workflow.

1. Animal Model and Dosing

-

Model Selection: A common choice would be a rodent model, such as mice or rats, due to their well-characterized physiology and ease of handling.[3]

-

Compound Administration: Pseudouridine-¹⁸O would be administered, likely via intravenous (IV) or intraperitoneal (IP) injection to ensure precise dosing and bioavailability.

-

Group Allocation: Animals would be randomly assigned to different groups for sample collection at various time points.[3]

2. Sample Collection

-

Blood: Serial blood samples would be collected to determine the pharmacokinetic profile. Plasma would be separated for analysis.

-

Urine and Feces: Samples would be collected to identify and quantify excretory products.

-

Tissues: At the end of the study, various tissues (e.g., liver, kidney, spleen) would be harvested to assess tissue distribution and potential accumulation.

3. Sample Preparation

-

Extraction: Nucleosides and their metabolites would be extracted from plasma, urine, and tissue homogenates. This often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction.

-

Internal Standards: A stable isotope-labeled internal standard is crucial for accurate quantification by mass spectrometry.[4]

4. Analytical Methodology

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying small molecules in complex biological matrices.[4][5]

-

Chromatography: Reversed-phase or HILIC chromatography can be used to separate pseudouridine and its metabolites.[4]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high sensitivity and selectivity for detecting the parent ¹⁸O-labeled compound and its predicted metabolites.

-

Data Presentation

Quantitative data should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Pseudouridine-¹⁸O in Plasma

| Parameter | Unit | Value |

| Cmax | ng/mL | |

| Tmax | h | |

| AUC(0-t) | ngh/mL | |

| AUC(0-inf) | ngh/mL | |

| t1/2 | h | |

| CL | L/h/kg | |

| Vd | L/kg |

Caption: Hypothetical pharmacokinetic parameters of Pseudouridine-¹⁸O following a single intravenous administration.

Table 2: Metabolite Identification and Quantification in Urine

| Metabolite | Structure | % of Dose Excreted (0-24h) |

| Pseudouridine-¹⁸O | [Structure] | |

| Metabolite A | [Structure] | |

| Metabolite B | [Structure] |

Caption: Example table for summarizing the urinary excretion profile of Pseudouridine-¹⁸O and its metabolites.

Table 3: Tissue Distribution of Pseudouridine-¹⁸O at 24 hours Post-Dose

| Tissue | Concentration (ng/g) |

| Liver | |

| Kidney | |

| Spleen | |

| Heart | |

| Lungs | |

| Brain |

Caption: Illustrative table for presenting the biodistribution of Pseudouridine-¹⁸O in various tissues.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. A Practical Method for Determination of Nine Nucleosides in Tricholoma matsutake by UPLC/MS and Quantitative Analysis of Multicomponents Using Single Marker Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Stable Isotope Labeling in the Study of RNA Metabolism: A Focus on Pseudouridine and ¹⁸O-Labeling Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of RNA metabolism, encompassing its synthesis, modification, and decay, is fundamental to understanding gene expression and cellular regulation. Pseudouridine (Ψ), the most abundant RNA modification, plays a critical role in RNA structure and function. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful tool for quantitatively analyzing these dynamic processes. While the specific use of Pseudouridine-¹⁸O (¹⁸O incorporated into the pseudouridine base) in metabolic studies is not yet documented in peer-reviewed literature, the broader application of stable isotopes, including ¹⁸O-labeling of the RNA backbone and deuterium labeling of uridine, provides profound insights into RNA metabolism. This guide details the principles, experimental protocols, and data analysis for these established methodologies, offering a comprehensive resource for researchers in the field.

Introduction to Pseudouridine and RNA Metabolism

Pseudouridine (Ψ), an isomer of uridine, is a post-transcriptional RNA modification found in a wide range of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA)[1][2]. The conversion of uridine to pseudouridine is catalyzed by pseudouridine synthases (PUS)[3][4][5]. This modification enhances the stability of RNA structures and influences RNA-protein interactions, thereby impacting processes such as translation, splicing, and RNA decay[2][4][6]. Given its significance, methods to quantitatively study the dynamics of pseudouridylation and overall RNA metabolism are in high demand.

Stable isotope labeling offers a robust approach to trace the fate of molecules in biological systems. By introducing atoms with a higher mass (e.g., ¹⁸O, ²H, ¹³C, ¹⁵N), researchers can distinguish newly synthesized molecules from the pre-existing pool. Mass spectrometry is then used to detect and quantify the mass-shifted molecules, providing a direct measure of metabolic rates[7][8].

Stable Isotope Labeling Strategies for Studying RNA Metabolism

While the direct application of base-labeled Pseudouridine-¹⁸O remains to be explored, several powerful stable isotope labeling strategies are currently employed to study RNA metabolism and pseudouridylation.

¹⁸O-Labeling of the RNA Phosphate Backbone

A practical method for labeling RNA with ¹⁸O involves incorporating the heavy isotope into the non-bridging oxygen atoms of the phosphate backbone during solid-phase synthesis[9][10]. This technique provides a stable label that does not alter the physicochemical or biological properties of the RNA molecule[9][10].

Principle: During the oxidation step of phosphoramidite solid-phase synthesis, ¹⁸O-labeled water (H₂¹⁸O) is used as the oxygen donor, resulting in the incorporation of one ¹⁸O atom per phosphate group[9][10].

Applications:

-

Pharmacokinetic Studies: ¹⁸O-labeled RNA can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of RNA therapeutics[9].

-

Cellular Localization: Isotope microscopy can visualize the intracellular distribution of ¹⁸O-labeled RNA[9][10].

-

Quantitative Analysis: Isotope Ratio Mass Spectrometry (IRMS) can precisely measure the ¹⁸O/¹⁶O ratio, allowing for the quantification of labeled RNA in biological samples[9][10].

Deuterium Labeling for Pseudouridine Detection

A well-established method for the direct determination of pseudouridine in cellular RNA involves in vivo labeling with deuterium (²H or D).

Principle: Cells deficient in de novo uridine synthesis are cultured in a medium containing uridine labeled with deuterium at positions 5 and 6 (uridine-5,6-D₂). During the enzymatic conversion of the labeled uridine to pseudouridine, the deuterium at the C5 position is exchanged for a hydrogen atom from the solvent. This results in a -1 Da mass shift that can be detected by mass spectrometry, allowing for the identification and quantification of pseudouridine sites[9][11].

Applications:

-

Mapping Pseudouridine Sites: This method enables the comprehensive identification of pseudouridine modifications in various RNA species.

-

Stoichiometry of Pseudouridylation: The relative abundance of the mass-shifted and non-mass-shifted RNA fragments can be used to determine the proportion of RNA molecules that are pseudouridylated at a specific site.

Experimental Protocols

Protocol for ¹⁸O-Labeling of RNA during Solid-Phase Synthesis

This protocol is adapted from Hamasaki et al., 2013.[9][10]

Objective: To synthesize RNA with ¹⁸O incorporated into the phosphate backbone.

Materials:

-

DNA/RNA synthesizer

-

Standard phosphoramidites and synthesis reagents

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

¹⁸O-labeled water (H₂¹⁸O, 97-99 atom % ¹⁸O)

-

Ammonia solution for deprotection and cleavage

Procedure:

-

Prepare the ¹⁸O-Oxidizing Solution: Prepare the oxidizing solution by substituting standard H₂O with H₂¹⁸O.

-

Automated Solid-Phase Synthesis: Perform RNA synthesis on a solid support using standard phosphoramidite chemistry.

-

¹⁸O-Labeling Step: During the oxidation step of each synthesis cycle, deliver the ¹⁸O-containing oxidizing solution to the synthesis column. This incorporates one ¹⁸O atom into the newly formed phosphotriester linkage.

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the RNA from the solid support and remove the protecting groups using concentrated ammonium hydroxide.

-

Purification: Purify the ¹⁸O-labeled RNA using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Verification: Confirm the incorporation of ¹⁸O by mass spectrometry. The mass of the labeled RNA will increase by approximately 1 Da for each incorporated ¹⁸O atom (actual mass difference is closer to 2 Da for the phosphate group, PO₄ vs PO₃¹⁸O).

Protocol for Pulse-Chase Labeling of RNA

Objective: To measure the turnover rate (synthesis and decay) of specific RNA molecules.

Materials:

-

Cell culture medium

-

Stable isotope-labeled precursor (e.g., ¹⁵N-labeled nucleosides, or for protein turnover studies, ¹³C or ¹⁵N-labeled amino acids)[12]

-

Unlabeled precursor for the "chase"

-

Cell lysis buffer

-

RNA extraction kit

-

LC-MS/MS system

Procedure:

-

Pulse: Culture cells in a medium containing the stable isotope-labeled precursor for a defined period (the "pulse"). During this time, newly synthesized RNA will incorporate the heavy isotope. The duration of the pulse can be varied to study different aspects of RNA metabolism[13].

-

Chase: Remove the labeling medium, wash the cells, and replace it with a medium containing an excess of the unlabeled precursor (the "chase")[13][14]. This prevents further incorporation of the heavy isotope into newly synthesized molecules.

-

Time Points: Harvest cells at various time points during the chase period.

-

RNA Extraction and Digestion: Extract total RNA and digest it into individual ribonucleosides or smaller fragments using appropriate enzymes[11][15][16].

-

LC-MS/MS Analysis: Analyze the resulting ribonucleosides or RNA fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the ratio of heavy to light isotopes[7][11][15][16][17].

-

Data Analysis: Plot the decay of the heavy-labeled RNA species over time to calculate the RNA half-life.

Data Presentation and Analysis

Quantitative data from stable isotope labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Quantitative Data for RNA Turnover Analysis

| Time (hours) | % Labeled RNA Remaining |

| 0 | 100 |

| 2 | 85 |

| 4 | 72 |

| 8 | 50 |

| 12 | 35 |

| 24 | 12 |

This table illustrates how data from a pulse-chase experiment can be presented to show the decay of a labeled RNA species over time. The half-life can be determined from the time point at which 50% of the labeled RNA remains.

Mass Spectrometry Analysis

Mass spectrometry is the core analytical technique for detecting and quantifying stable isotope-labeled molecules.

-

Selected Reaction Monitoring (SRM): For targeted quantification of specific modified nucleosides like pseudouridine, SRM can be used. This technique offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions[18].

-

High-Resolution Mass Spectrometry: For untargeted analysis and discovery of new modifications, high-resolution mass spectrometers (e.g., Orbitrap or TOF) are employed to accurately determine the mass of RNA fragments.

The fragmentation pattern of pseudouridine in mass spectrometry is distinct from uridine due to its stable C-C glycosidic bond, which can be used for its identification[18][19].

Visualizations

Diagram 1: Workflow for ¹⁸O-Labeling and Analysis of RNA

Caption: Workflow for ¹⁸O-labeling of RNA and subsequent analysis.

Diagram 2: Logical Flow of a Pulse-Chase Experiment

Caption: Logical steps in a pulse-chase experiment for RNA turnover.

Role in Drug Development

The methodologies described in this guide are highly relevant to the development of RNA-based therapeutics.

-

Understanding Drug Stability: By using ¹⁸O-labeled RNA drugs, their stability and degradation kinetics in biological systems can be accurately determined[9].

-

Optimizing Drug Delivery: Cellular imaging of ¹⁸O-labeled RNA can provide crucial information on the efficiency of drug delivery vehicles and the intracellular fate of the therapeutic agent[9].

-

Mechanism of Action Studies: Investigating how RNA therapeutics affect the metabolism of endogenous RNAs can be facilitated by stable isotope labeling techniques.

Conclusion and Future Outlook

Stable isotope labeling, particularly with ¹⁸O and deuterium, provides a powerful and quantitative approach to unravel the complexities of RNA metabolism and the function of modifications like pseudouridine. While the specific application of Pseudouridine-¹⁸O is an area ripe for future exploration, the existing methodologies of ¹⁸O-backbone labeling and deuterium-based pseudouridine detection offer robust tools for researchers. The synthesis of base-labeled Pseudouridine-¹⁸O would represent a significant advancement, enabling more direct studies of pseudouridylation dynamics. As RNA therapeutics continue to gain prominence, the application of these stable isotope labeling techniques will be indispensable for their development and optimization.

References

- 1. Impact of Methods on the Measurement of mRNA Turnover [ouci.dntb.gov.ua]

- 2. uab.edu [uab.edu]

- 3. Pseudouridine, an abundant post-transcriptional RNA modification [biosyn.com]

- 4. ijeab.com [ijeab.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of ¹⁸O-labeled RNA for application to kinetic studies and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 12. Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 17. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Study of the mass spectrometric fragmentation of pseudouridine: comparison of fragmentation data obtained by matrix-assisted laser desorption/ionisation post-source decay, electrospray ion trap multistage mass spectrometry, and by a method utilising electrospray quadrupole time-of-flight tandem mass spectrometry and in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of Pseudouridine-¹⁸O Labeled mRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of messenger RNA (mRNA) in which uridine residues are replaced with ¹⁸O-labeled pseudouridine (Ψ-¹⁸O). The incorporation of pseudouridine is known to enhance the stability and translational efficiency of mRNA while reducing its immunogenicity, making it a critical modification for therapeutic applications. The addition of an ¹⁸O stable isotope label to pseudouridine offers a powerful tool for detailed pharmacokinetic, biodistribution, and metabolic studies using mass spectrometry. This document outlines the core methodologies for synthesis, characterization, and in vitro analysis of Ψ-¹⁸O labeled mRNA.

Synthesis of Pseudouridine-¹⁸O Labeled mRNA

The synthesis of Ψ-¹⁸O labeled mRNA is a multi-step enzymatic process. The key step is the incorporation of the ¹⁸O isotope into the pseudouridine monophosphate, which is then converted to a triphosphate for use in in vitro transcription.

Experimental Protocol: Enzymatic Synthesis of Pseudouridine-¹⁸O Triphosphate (Ψ-¹⁸O-TP)

This protocol is based on established enzymatic methods for nucleoside triphosphate synthesis, adapted for ¹⁸O labeling. The core principle is the use of H₂¹⁸O as the solvent for the enzymatic reactions, leading to the incorporation of ¹⁸O into the phosphate groups.

Materials:

-

Pseudouridine (Ψ)

-

E. coli Acetate Kinase

-

D. melanogaster Deoxynucleoside Kinase

-

ATP

-

H₂¹⁸O (95-98% isotopic purity)

-

Reaction Buffer (e.g., Tris-HCl, MgCl₂)

Procedure:

-

Phosphorylation of Pseudouridine to Pseudouridine Monophosphate (Ψ-¹⁸O-MP):

-

Dissolve pseudouridine in a reaction buffer prepared with H₂¹⁸O.

-

Add ATP as the phosphate donor.

-

Initiate the reaction by adding D. melanogaster deoxynucleoside kinase. This enzyme has been shown to have broad substrate specificity, including modified nucleosides.

-

Incubate at 37°C. The kinase will transfer a phosphate group from ATP to pseudouridine. In the H₂¹⁸O environment, the phosphate group will exchange its oxygen atoms with the solvent, resulting in ¹⁸O incorporation.

-

-

Conversion of Ψ-¹⁸O-MP to Pseudouridine Diphosphate (Ψ-¹⁸O-DP) and Triphosphate (Ψ-¹⁸O-TP):

-

To the same reaction mixture, add an excess of ATP.

-

Add E. coli acetate kinase. This enzyme will catalyze the transfer of phosphate groups from ATP to Ψ-¹⁸O-MP to form the diphosphate and subsequently the triphosphate. These reactions will also occur in the presence of H₂¹⁸O, ensuring the retention of the ¹⁸O label.

-

-

Purification of Ψ-¹⁸O-TP:

-

The final reaction mixture can be purified using high-performance liquid chromatography (HPLC) to isolate the Ψ-¹⁸O-TP.

-

In Vitro Transcription of Ψ-¹⁸O Labeled mRNA

Once Ψ-¹⁸O-TP is synthesized and purified, it can be used as a substrate for in vitro transcription to generate the desired mRNA sequence.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

ATP, GTP, CTP, and the synthesized Ψ-¹⁸O-TP

-

Transcription Buffer

Procedure:

-

Set up the in vitro transcription reaction by combining the DNA template, ATP, GTP, CTP, and Ψ-¹⁸O-TP in the transcription buffer.

-

Initiate the reaction by adding T7 RNA Polymerase.

-

Incubate at 37°C. The polymerase will incorporate the Ψ-¹⁸O-TP in place of uridine.

-

Purify the resulting Ψ-¹⁸O labeled mRNA using standard RNA purification methods.

Methodological & Application

Application Notes and Protocols for Mass Spectrometry Analysis of Pseudouridine-Labeled RNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of pseudouridine (Ψ) in RNA using mass spectrometry, with a focus on stable isotope labeling methods.

Pseudouridine, an isomer of uridine, is the most abundant post-transcriptional modification in RNA. Its "mass-silent" nature, having the same molecular weight as uridine, presents a significant challenge for direct detection and quantification by mass spectrometry. To overcome this, methods involving chemical derivatization or stable isotope labeling are employed to introduce a mass difference between uridine and pseudouridine, enabling their distinction and quantification.

Stable isotope labeling, particularly with deuterium, has emerged as a powerful technique for the direct and quantitative analysis of pseudouridine in cellular RNA. This method allows for the determination of the stoichiometry of pseudouridylation at specific sites, providing valuable insights into the functional roles of this critical RNA modification in various biological processes, including translation, RNA stability, and the immune response, which is of particular interest in the development of mRNA-based therapeutics.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing stable isotope labeling and chemical derivatization for the mass spectrometry-based analysis of pseudouridine.

Table 1: Stoichiometry of Pseudouridylation in Human Ribosomal RNA (rRNA) Determined by Deuterium Labeling and Mass Spectrometry

| rRNA Type | Sequence Position | Sequence Context | Stoichiometry of Pseudouridylation (%) |

| 18S rRNA | 296 | ACUCΨAGp | 26.4 |

| 18S rRNA | 608 | UCΨGp | Not specified |

| 28S rRNA | Multiple sites | Various | 5 to ≥85 |

Data extracted from studies on human cell lines where uridines were labeled with deuterium. The conversion of labeled uridine to pseudouridine results in a detectable mass shift.[1]

Table 2: Comparison of Labeling Efficiencies for Chemical Derivatization Methods of Pseudouridine

| Chemical Reagent | Mass Tag Added | Reported Labeling Efficiency | Key Considerations |

| Bisulfite | 82 Da | >99% | High efficiency allows for quantitative analysis.[2][3] |

| N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide (CMC) | 252 Da | Significantly low | Can lead to loss of quantitative information and potential false positives.[3] |

| Acrylonitrile | 53 Da | Significantly low | Similar limitations to CMC regarding quantitative accuracy.[3] |

Experimental Protocols

Protocol 1: In Vivo Deuterium Labeling of RNA for Pseudouridine Analysis

This protocol is adapted from methodologies for the direct determination of pseudouridine in cellular RNA by mass spectrometry coupled with in vivo deuterium labeling.[1][4][5][6][7][8]

1. Cell Culture and Labeling:

-